- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Cas no 74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

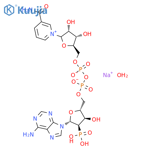

74784-45-5 structure

Nom du produit:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propriétés chimiques et physiques

Nom et identifiant

-

- β-NADPH-D

- NADPH-D

- β-NADPH-D Discontin

- β-NADPH-DDiscontinued

- 1-Dimethylamino-4-trimethylsilylbenzene

- 5'-ester with (4S)-1,...

- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3

- 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®

- Me3SiC6H4-p-NMe2

- N,N-dimethyl-4-trimethylsilanyl-aniline

- p-Dimethylaminophenyltrimethylsilane

- [(S)-4-d]NADPH

- [(S)-4- 2H]NADPH

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (S)-

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

- lifitegrast impurity T

- 1,1',1''-Phosphinylidynetrisaziridine-d12

- Aphoxide-d12

- APO-d12

- ENT 24915-d12

- N,N',N''-Tri-1,2-ethanediylphosphoric TriaMide-d12

- NSC 9717-d12

- 74784-45-5

- ?-NADPH-D

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (S)-

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)

- [(S)-4-2H]NADPH

- [(S)-4-d]NADPH

-

- Piscine à noyau: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-

- La clé Inchi: ACFIXJIJDZMPPO-FNCXJVNDSA-N

- Sourire: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Propriétés calculées

- Qualité précise: 746.09700

- Masse isotopique unique: 746.09738025g/mol

- Comptage atomique isotopique: 1

- Nombre de donneurs de liaisons hydrogène: 9

- Nombre de récepteurs de liaison hydrogène: 22

- Comptage des atomes lourds: 48

- Nombre de liaisons rotatives: 13

- Complexité: 1410

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 8

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 364Ų

- Le xlogp3: -6.8

Propriétés expérimentales

- Dense: 2.287

- Point d'ébullition: 1175.129°C at 760 mmHg

- Point d'éclair: 664.494°C

- Indice de réfraction: 1.849

- Le PSA: 393.58000

- Le LogP: -1.35000

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Informations de sécurité

- Conditions de stockage:-20°C

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Méthode de production

Méthode de production 1

Conditions de réaction

1.1R:D-Glucose, C:37250-50-3, S:H2O, 1 h, 30°C

Référence

Méthode de production 2

Conditions de réaction

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8

Référence

- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Méthode de production 3

Conditions de réaction

1.1R:D2O, R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9

Référence

- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958

Méthode de production 4

Conditions de réaction

1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C

Référence

- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, Journal of Plant Physiology, 2011, 168(2), 88-95

Méthode de production 5

Conditions de réaction

1.1R:R:NaHCO3, C:9028-53-9, S:H2O, rt, pH 7.5

Référence

- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming, Chemical Science, 2017, 8(2), 1116-1126

Méthode de production 6

Conditions de réaction

1.1R:C:9028-53-9

Référence

- α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling Models, Journal of the American Chemical Society, 2006, 128(43), 14053-14058

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Littérature connexe

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Produits connexes

- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))

- 1022892-14-3(4-(3-Methyl-4-(isopropyl)phenyl)-3-(4-pyridyl)-1,2,4-triazoline-5-thione)

- 1359129-65-9(5-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)

- 1160250-19-0(2-(4-Bromobenzyl)oxybenzoyl Chloride)

- 2229518-64-1(2,2-dimethyl-3-4-(trifluoromethyl)phenylbutan-1-ol)

- 1487047-78-8(1-methyl-4-(propan-2-yl)cyclohexylmethanamine)

- 124186-08-9(2-(Chloromethoxy)acetic Acid Ethyl Ester)

- 2229136-13-2(methyl 2-hydroxy-5-(2-hydroxy-2-methylpropyl)benzoate)

- 20266-25-5(3-[(2-chlorophenyl)carbamoyl]propanoic acid)

- 477710-93-3(ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate)

Fournisseurs recommandés

Zhejiang Brunova Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Nanjing Jubai Biopharm

Membre gold

Fournisseur de Chine

Lot

Hubei Cuiyuan Biotechnology Co.,Ltd

Membre gold

Fournisseur de Chine

Réactif

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Suzhou Genelee Bio-Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot